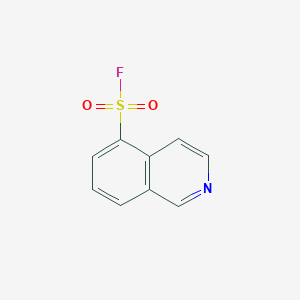

Isoquinoline-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

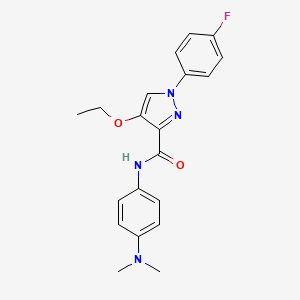

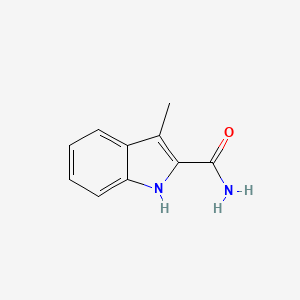

Isoquinoline-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2228823-68-3 . It is a powder in physical form and has a molecular weight of 211.22 .

Synthesis Analysis

There are two complementary strategies for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . Lessons learned from the mechanism of this reaction also have enabled a complementary deoxyfluorination of sulfonic acids .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H . The molecular weight is 211.22 .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Quinoline and Isoquinoline Derivatives

Isoquinoline-5-sulfonyl fluoride plays a crucial role in the synthesis of various heterocyclic compounds. Patel, Laha, and Moschitto (2022) developed a method to create six-membered heteroaromatic sulfonyl compounds, including isoquinoline derivatives. This method is scalable and applicable to a wide array of quinoline and isoquinoline functionality, highlighting its importance in medicinal chemistry (Patel, Laha, & Moschitto, 2022).

Asymmetric Synthesis from Amino Acids

Isoquinoline derivatives can be synthesized from amino acids, as demonstrated by Sieck, Ehwald, and Liebscher (2005). Their work on the asymmetric synthesis of isoquinoline derivatives provides a highly stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones, which is significant for developing novel pharmaceutical compounds (Sieck, Ehwald, & Liebscher, 2005).

Construction of Indolizine-Based Heterocyclic Sulfonyl Fluorides

Xiong, Wu, and Qin (2022) presented a method for constructing indolizine-based heterocyclic sulfonyl fluorides, utilizing isoquinolinium/quinolinium salts. This process is significant for the development of compounds with potential therapeutic applications (Xiong, Wu, & Qin, 2022).

Targeting of Protein Active Sites

Hett et al. (2015) described the rational targeting of tyrosine residues in protein binding sites using sulfonyl fluoride probes, including those derived from isoquinoline. This has implications for molecular pharmacology and the development of targeted therapies (Hett et al., 2015).

Inhibition of Protein Kinases

Isoquinoline derivatives, such as isoquinoline sulfonamides, have been found to inhibit protein kinases. Juszczak and Russell (1989) investigated the effects of these compounds on lymphocyte function, demonstrating their potential in immunological research and therapy (Juszczak & Russell, 1989).

Structural Studies

Ohba, Gomi, Ohgiya, and Shibuya (2012) conducted studies on the structure of derivatives of isoquinoline, contributing to our understanding of the chemical properties and potential applications of these compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

isoquinoline-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRBGMSFTONFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

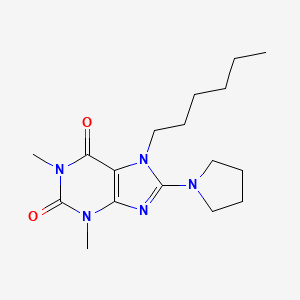

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

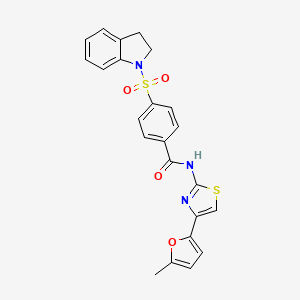

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)

![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)

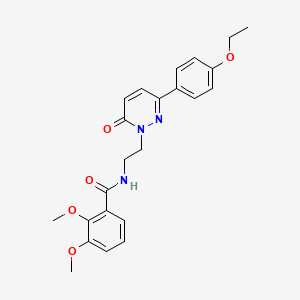

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)